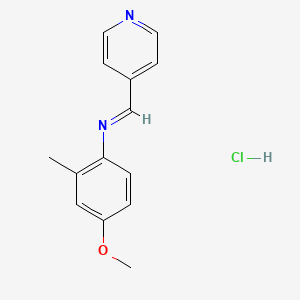
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a pyridinylmethylene group attached to a benzenamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the reaction of 4-methoxy-2-methylbenzenamine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinylmethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzenamine: A precursor in the synthesis of the target compound.
4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
4-Methoxy-2-methyl-N-methylbenzenamine: A structurally similar compound with different substituents.
Uniqueness
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to the presence of both methoxy and pyridinylmethylene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75273-95-9 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-1-pyridin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-11-9-13(17-2)3-4-14(11)16-10-12-5-7-15-8-6-12;/h3-10H,1-2H3;1H |
InChI Key |
FAOFQKXFZXPQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=CC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


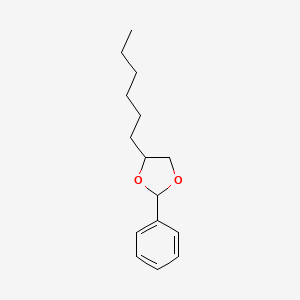
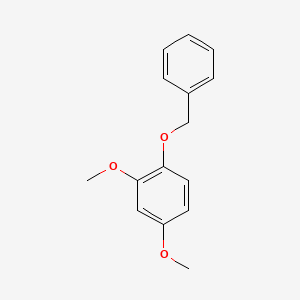
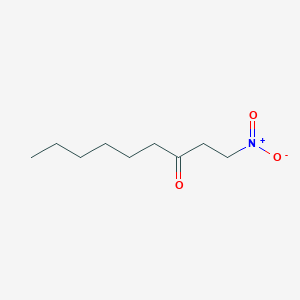
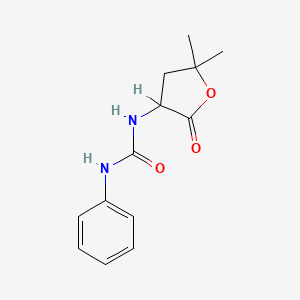

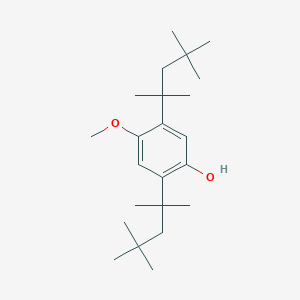
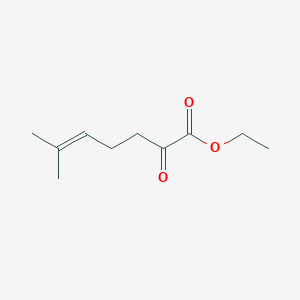
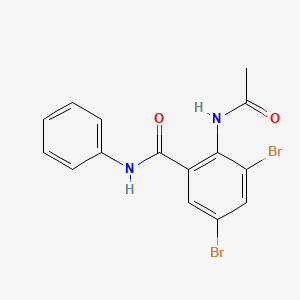

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)
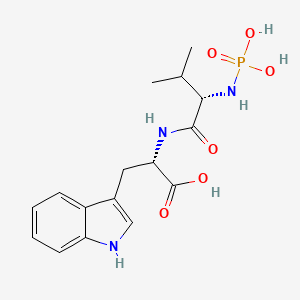
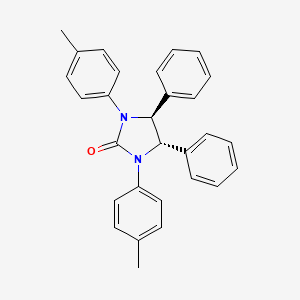
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
